REACTION_CXSMILES
|
C(O)C.[Na].[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1.[C:13]([CH2:15][CH2:16][NH:17][C:18](=[O:23])[C:19](Br)([CH3:21])[CH3:20])#[N:14]>C1(C)C=CC=CC=1>[C:13]([CH2:15][CH2:16][NH:17][C:18](=[O:23])[C:19]([O:12][C:9]1[CH:10]=[CH:11][C:6]([Cl:5])=[CH:7][CH:8]=1)([CH3:21])[CH3:20])#[N:14] |^1:3|
|
Name
|
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)O
|
Name
|
N-cyanoethyl α -bromo-isobutyramide
|
Quantity
|
425 g
|
Type
|
reactant
|
Smiles
|
C(#N)CCNC(C(C)(C)Br)=O
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
stirring means there
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 25 liter reactor fitted
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
STIRRING
|
Details
|
After stirring for 1 hour there
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the ethanol/toluene azeotrope was removed by distillation
|
Type
|
ADDITION
|
Details
|
2 more liters of toluene were added
|
Name
|
|
Type
|
|
Smiles
|
C(#N)CCNC(C(C)(C)OC1=CC=C(C=C1)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |